N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

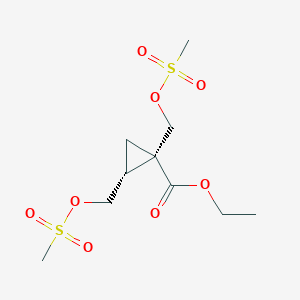

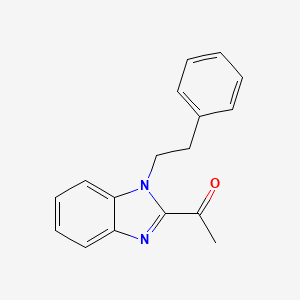

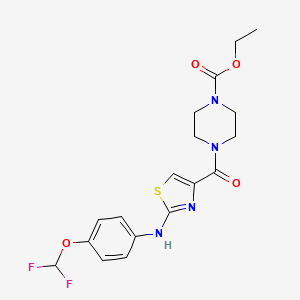

“N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide” is an organic compound containing an oxetane ring and a sulfinamide group. Oxetanes are four-membered cyclic ethers and sulfinamides are functional groups containing a sulfur atom bonded to two oxygen atoms and an amine group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxetane ring, an ethynyl group, a propane structure, and a sulfinamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of an oxetane ring could influence the compound’s reactivity and stability . The sulfinamide group could also influence the compound’s acidity and basicity .Scientific Research Applications

Microbial Transformation in Environmental Samples

Research by Nödler et al. (2012) discusses the transformation of sulfamethoxazole, a sulfonamide antibiotic, under denitrifying conditions, highlighting the environmental persistence and transformation of similar compounds. This study underscores the importance of understanding the environmental behavior of sulfonamide derivatives, which may share structural similarities or transformation pathways with N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide (Nödler, Licha, Barbieri, & Pérez, 2012).

Catalytic Reactions and Chemical Synthesis

Xia et al. (2016) explored the copper(II)-catalyzed remote sulfonylation of aminoquinolines, demonstrating the use of sodium sulfinates in producing environmentally friendly byproducts. This research could provide insights into catalytic processes involving sulfinamide derivatives for the synthesis of complex organic compounds (Xia, Wang, Xu, Wei, Shen, Duan, Zhu, & Zhang, 2016).

Sulfur-Nitrogen Chemistry Developments

Davis's review (2006) on sulfur-nitrogen chemistry, including sulfinimines and N-sulfonyloxaziridines, provides a comprehensive overview of the synthesis and applications of sulfur-nitrogen compounds. This research could illuminate the chemical properties and potential applications of N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide in synthesizing biologically active compounds (Davis, 2006).

Antimicrobial Paints Utilizing N-Halamine

Kocer (2012) describes the development of N-halamine-based antimicrobial paints, emphasizing the potential for incorporating sulfinamide derivatives into materials to confer antimicrobial properties. This application showcases the versatility of sulfinamide chemistry in creating functional materials for long-term disinfection (Kocer, 2012).

Chiral Separation and Pharmaceutical Applications

Zeng, Wen, Xiang, & Zhang (2018) studied the chromatographic enantioseparation of chiral sulfinamide derivatives, highlighting the importance of sulfinamides in medicinal chemistry for developing chiral drugs. This research points to the potential pharmaceutical applications of N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide in producing enantiomerically pure compounds (Zeng, Wen, Xiang, & Zhang, 2018).

Mechanism of Action

Target of Action

The targets of a compound depend on its structure and functional groups. For instance, oxetane derivatives are known to interact with various enzymes and receptors in the body . .

Mode of Action

The mode of action of a compound refers to how it affects its target to produce a therapeutic effect or biological response. This typically involves binding to a target molecule and modulating its activity .

Biochemical Pathways

The compound may be involved in various biochemical pathways depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could potentially alter the pathway’s function .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. Factors such as solubility, stability, and molecular size can influence these processes .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from inhibiting a disease-causing microorganism to reducing inflammation or relieving pain .

Action Environment

The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, certain drugs are more effective in acidic environments, while others work better in alkaline conditions .

properties

IUPAC Name |

N-(3-ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2S/c1-5-9(6-12-7-9)10-13(11)8(2,3)4/h1,10H,6-7H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIVYWOLPVBMOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC1(COC1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2948000.png)

![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2948003.png)

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2948006.png)

![4-[[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]-N-(cyanomethyl)-N-methylbenzamide](/img/structure/B2948010.png)

![1-((1R,5S)-8-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2948011.png)